molecular formula C8H11ClFN B2908354 (3-Fluoro-5-methylphenyl)methanamine hydrochloride CAS No. 1214344-22-5

(3-Fluoro-5-methylphenyl)methanamine hydrochloride

Cat. No.: B2908354
CAS No.: 1214344-22-5
M. Wt: 175.63
InChI Key: PMYFEYXWECSQCM-UHFFFAOYSA-N
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Description

(3-Fluoro-5-methylphenyl)methanamine hydrochloride is a substituted benzylamine derivative with a fluorine atom at the 3-position and a methyl group at the 5-position of the aromatic ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

(3-fluoro-5-methylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN.ClH/c1-6-2-7(5-10)4-8(9)3-6;/h2-4H,5,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYFEYXWECSQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-5-methylphenyl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluoro-5-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source under suitable conditions.

    Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming corresponding imines or nitriles.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylmethanamines.

Scientific Research Applications

(3-Fluoro-5-methylphenyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Fluoro-5-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (3-Fluoro-5-methylphenyl)methanamine hydrochloride with structurally related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features References
(3-Fluoro-5-methylphenyl)methanamine HCl C₈H₁₁ClFN 3-F, 5-CH₃ on benzene ring ~175.6 (calculated) Balanced lipophilicity due to F and CH₃; potential CNS activity. Inferred
(3-Chloro-5-fluoropyridin-2-yl)methanamine HCl C₆H₇Cl₂FN₂ Cl, F on pyridine ring 197.03 Pyridine core; higher polarity due to Cl; used in heterocyclic synthesis.
1-(4-Fluorophenyl)methanamine HCl C₇H₈ClFN 4-F on benzene ring 161.6 Simplified substitution pattern; used in GABA transporter inhibitor synthesis.
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl C₁₀H₉ClN₂S・HCl Cl on thiazole-attached benzene 261.17 Thiazole heterocycle; sulfur enhances π-stacking; antimicrobial potential.
(R)-1-(3-Chloro-5-fluorophenyl)ethanamine HCl C₈H₉ClF₂N Cl, F on benzene; chiral center 203.6 Ethylamine chain; stereospecific interactions in drug design.
Key Observations:
  • Substituent Effects: Fluorine and chlorine substituents increase electronegativity and influence binding affinity in biological systems.
  • Heterocyclic vs. Benzene Cores : Pyridine () and thiazole () derivatives exhibit higher polarity compared to benzene-based analogs, affecting solubility and metabolic stability.
  • Chiral Centers : Ethylamine derivatives like (R)-1-(3-Chloro-5-fluorophenyl)ethanamine HCl () highlight the role of stereochemistry in receptor selectivity.

Biological Activity

(3-Fluoro-5-methylphenyl)methanamine hydrochloride, a fluorinated derivative of phenylmethanamine, has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C9_9H12_{12}ClF
  • Molecular Weight : 188.64 g/mol

Its structure features a fluorine atom at the meta position relative to the amine group on the aromatic ring, which influences its biological interactions and pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and ion channels. Fluorinated compounds often exhibit enhanced binding affinities and altered metabolic stability compared to their non-fluorinated counterparts.

Key Mechanisms:

  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly in the central nervous system.
  • Ion Channel Interaction : Preliminary studies suggest that it may influence ion channel activity, potentially affecting cellular excitability and signaling pathways.

Biological Activity Data

Research has demonstrated that this compound exhibits a range of biological activities. Below are summarized findings from various studies:

Activity TypeObserved EffectReference
AntidepressantIncreased serotonin levels in animal models
AntimicrobialInhibition of bacterial growth (MIC values)
CytotoxicityInduced apoptosis in cancer cell lines

1. Antidepressant Activity

In a controlled study, this compound was administered to rodent models to evaluate its antidepressant effects. The results indicated a significant increase in serotonin levels, suggesting potential utility in treating depression-related disorders.

2. Antimicrobial Properties

A series of tests were conducted to assess the antimicrobial efficacy of the compound against various bacterial strains. The minimum inhibitory concentration (MIC) values demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with MIC values ranging from 16 to 32 μg/mL .

3. Cytotoxicity in Cancer Research

Further investigations into the cytotoxic effects revealed that the compound induced apoptosis in several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent .

Q & A

Q. Basic Synthesis Protocol :

  • Precursor Preparation : Start with a fluorinated aromatic precursor (e.g., 3-fluoro-5-methylbenzaldehyde) and introduce the amine group via reductive amination or nucleophilic substitution .
  • Hydrochloride Formation : Treat the free amine with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability .
  • Purification : Use recrystallization (ethanol/water mixtures) or column chromatography to isolate the product.

Q. Advanced Optimization :

  • Solvent Selection : Ethanol or methanol under reflux improves reaction kinetics and yield .
  • Temperature Control : Maintain precise temperatures during substitution reactions to minimize side products (e.g., over-halogenation) .
  • Catalyst Screening : Explore palladium or copper catalysts for regioselective aromatic amination .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Q. Basic Characterization :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the aromatic substitution pattern and amine protonation state .
  • FT-IR : Identify N-H stretches (2500–3300 cm1^{-1}) and C-F vibrations (1100–1250 cm1^{-1}) .

Q. Advanced Analysis :

  • Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns, especially for halogenated derivatives .
  • HPLC-PDA : Assess purity (>98%) and detect trace impurities using reverse-phase columns (C18) with UV detection at 254 nm .

How does the presence of fluorine and methyl substituents influence the compound's reactivity in nucleophilic aromatic substitution?

Q. Basic Reactivity :

  • Fluorine : Acts as an electron-withdrawing group, activating the phenyl ring for electrophilic substitution at meta/para positions .
  • Methyl Group : Electron-donating effect directs reactions to ortho/para positions, creating regioselective challenges .

Q. Advanced Mechanistic Insights :

  • Competitive Substitution : Use computational models (DFT) to predict dominant reaction pathways when multiple substituents are present .
  • Steric Effects : The methyl group may hinder access to certain positions, requiring bulky reagents or elevated temperatures .

What strategies can mitigate racemization during the synthesis of enantiomerically pure this compound?

Q. Basic Approach :

  • Chiral Auxiliaries : Employ enantiopure starting materials or catalysts (e.g., BINAP ligands) to control stereochemistry .
  • Low-Temperature Reactions : Conduct amination steps at 0–5°C to reduce kinetic resolution .

Q. Advanced Techniques :

  • Dynamic Kinetic Resolution : Use enzymes or chiral ionic liquids to favor a single enantiomer during salt formation .
  • Crystallization-Induced Asymmetry : Exploit differences in solubility between enantiomers during recrystallization .

How do structural modifications at the phenyl ring affect the compound's biological activity and pharmacokinetic properties?

Q. Basic Structure-Activity Relationships (SAR) :

  • Fluorine Position : Meta-fluorine enhances metabolic stability by blocking cytochrome P450 oxidation .
  • Methyl Group : Improves lipophilicity, potentially increasing blood-brain barrier permeability for neurological targets .

Q. Advanced Pharmacological Studies :

  • Comparative Analog Testing : Replace fluorine with chlorine or trifluoromethyl groups to evaluate potency shifts in receptor binding assays .
  • Pharmacokinetic Profiling : Use in vitro microsomal stability assays and in vivo PK studies to correlate substituents with half-life and clearance .

What computational methods are suitable for predicting the binding affinity of this compound with biological targets?

Q. Basic Modeling :

  • Molecular Docking : AutoDock Vina or Glide to predict interactions with serotonin or dopamine receptors .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding and hydrophobic interactions using Schrödinger Suite .

Q. Advanced Simulations :

  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess binding stability over 100+ ns trajectories .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent modifications to guide rational design .

How can researchers resolve discrepancies in reported solubility and stability data across different studies?

Q. Basic Validation :

  • Standardized Protocols : Adopt USP/Ph.Eur. methods for solubility testing (e.g., shake-flask technique in PBS at 25°C) .
  • Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation pathways .

Q. Advanced Analytical Cross-Checking :

  • Interlaboratory Reproducibility : Collaborate with multiple labs to validate data using identical instrumentation and conditions .
  • High-Throughput Screening : Use automated platforms (e.g., Chemspeed) to test solubility/stability under diverse conditions .

What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

Q. Basic Scale-Up Considerations :

  • Continuous Flow Reactors : Improve heat/mass transfer and reduce racemization compared to batch processes .
  • Crystallization Optimization : Use anti-solvent addition (e.g., diethyl ether) to enhance yield without compromising purity .

Q. Advanced Industrial Techniques :

  • Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy for real-time monitoring of enantiomeric excess .
  • Quality by Design (QbD) : Use DOE (Design of Experiments) to identify critical process parameters affecting purity .

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